molecular formula C26H23N3O2S B11155548 4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-(1-naphthylmethoxy)phenol

4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-(1-naphthylmethoxy)phenol

Cat. No.: B11155548
M. Wt: 441.5 g/mol
InChI Key: PXDUQNKWVKYHPY-UHFFFAOYSA-N
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Description

4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-(1-naphthylmethoxy)phenol is a complex organic compound featuring a combination of thiazole, pyrazole, and phenol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-(1-naphthylmethoxy)phenol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as 4-methyl-1,3-thiazole, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen sources.

    Pyrazole Formation: The pyrazole ring can be synthesized by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Coupling Reactions: The thiazole and pyrazole rings are then coupled using cross-coupling reactions, such as Suzuki or Heck reactions, to form the desired intermediate.

    Final Assembly: The intermediate is then reacted with 1-naphthylmethoxyphenol under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the phenol ring, particularly at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated phenols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The thiazole and pyrazole moieties are known for their pharmacological activities, which can be harnessed in drug design.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features may impart desirable characteristics like thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-(1-naphthylmethoxy)phenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-2-methylthiazole: A simpler thiazole derivative with potential biological activity.

    1-naphthylmethoxyphenol: A phenol derivative with applications in organic synthesis.

    4-methyl-1,3-thiazole: A basic thiazole compound used in various chemical reactions.

Uniqueness

The uniqueness of 4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-(1-naphthylmethoxy)phenol lies in its multi-functional structure, combining thiazole, pyrazole, and phenol moieties. This combination provides a wide range of chemical reactivity and potential biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C26H23N3O2S

Molecular Weight

441.5 g/mol

IUPAC Name

4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]-5-(naphthalen-1-ylmethoxy)phenol

InChI

InChI=1S/C26H23N3O2S/c1-3-17-11-21(25-22(13-27-29-25)26-28-16(2)15-32-26)23(30)12-24(17)31-14-19-9-6-8-18-7-4-5-10-20(18)19/h4-13,15,30H,3,14H2,1-2H3,(H,27,29)

InChI Key

PXDUQNKWVKYHPY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1OCC2=CC=CC3=CC=CC=C32)O)C4=C(C=NN4)C5=NC(=CS5)C

Origin of Product

United States

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